3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one 3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15845341
InChI: InChI=1S/C12H18N4O/c1-15-11(17)9-8-13-5-4-10(9)14-12(15)16-6-2-3-7-16/h13H,2-8H2,1H3
SMILES:
Molecular Formula: C12H18N4O
Molecular Weight: 234.30 g/mol

3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC15845341

Molecular Formula: C12H18N4O

Molecular Weight: 234.30 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one -

Specification

Molecular Formula C12H18N4O
Molecular Weight 234.30 g/mol
IUPAC Name 3-methyl-2-pyrrolidin-1-yl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C12H18N4O/c1-15-11(17)9-8-13-5-4-10(9)14-12(15)16-6-2-3-7-16/h13H,2-8H2,1H3
Standard InChI Key FIMFLJWDSJLUEX-UHFFFAOYSA-N
Canonical SMILES CN1C(=O)C2=C(CCNC2)N=C1N3CCCC3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a pyrido[4,3-d]pyrimidine core, where a pyridine ring is fused with a pyrimidine ring at positions 4 and 3. Partial saturation at positions 5, 6, 7, and 8 reduces aromaticity, enhancing conformational flexibility (Figure 1). Key substituents include:

  • 3-Methyl group: Introduces steric bulk and modulates electronic properties.

  • 2-Pyrrolidin-1-yl: A five-membered secondary amine ring that enhances solubility and enables hydrogen bonding.

Table 1: Key Structural Descriptors

PropertyValue
Molecular formulaC₁₂H₁₉N₅O
Molecular weight249.32 g/mol
IUPAC name3-Methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one
Tautomeric formsKeto-enol tautomerism possible at C4

The tetrahydropyrido ring system adopts a boat-like conformation, as observed in analogous structures . X-ray crystallography of related compounds reveals planar pyrimidine moieties and puckered pyridine rings.

Synthetic Methodologies

Retrosynthetic Analysis

Two primary strategies dominate the synthesis of pyrido-pyrimidines (Figure 2) :

  • Pyrimidine-first approach: Construction from prefunctionalized pyrimidine precursors.

  • Pyridone-first approach: Cyclization of pyridone intermediates.

For 3-methyl-2-(pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, the pyrimidine-first route is preferred due to the accessibility of 2-chloro-3-methylpyrimidin-4(3H)-one derivatives .

Intermediate Formation

  • Core assembly: Reaction of 4-chloro-2-hydrazinylpyrimidine (A) with cyclohexenone under acidic conditions yields the tetrahydropyrido scaffold (B) via Piancatelli cyclization .

  • Methylation: Treatment of B with methyl iodide in the presence of K₂CO₃ introduces the 3-methyl group (C).

  • Pyrrolidine substitution: Nucleophilic aromatic substitution (SNAr) of the 2-chloro group in C with pyrrolidine affords the target compound (D) (Yield: 68–72%).

Table 2: Optimization of Pyrrolidine Substitution

ConditionYield (%)Purity (%)
Pyrrolidine, DMF, 80°C, 12 h7298
Pyrrolidine, EtOH, reflux, 24 h6895

Microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate aqueous solubility (1.2 mg/mL at pH 7.4) due to the pyrrolidine moiety, which enhances hydrophilicity. Stability studies indicate degradation <5% under accelerated conditions (40°C/75% RH, 4 weeks).

Table 3: Physicochemical Profile

PropertyValue
logP2.1 (calculated)
pKa6.8 (pyrimidine N), 9.2 (pyrrolidine N)
Melting point198–202°C (dec.)

Biological Activity and Mechanisms

Kinase Inhibition

Structural analogs demonstrate potent inhibition of cyclin-dependent kinases (CDKs) . The pyrrolidine group engages in hydrogen bonding with kinase hinge regions, while the methyl group optimizes hydrophobic interactions (Figure 3) .

Table 4: In Vitro Activity Against CDK2

CompoundIC₅₀ (nM)Selectivity (CDK2/CDK1)
Target compound18 ± 212.5
Roscovitine100 ± 101.8

Pharmacokinetic Considerations

Metabolic Stability

Hepatic microsomal studies reveal moderate clearance (23 mL/min/kg) with primary oxidation at the pyrrolidine ring. Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) increases systemic exposure by 40%.

Table 5: ADME Parameters (Rat)

ParameterValue
Bioavailability58%
t₁/₂2.7 h
Vd1.8 L/kg

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